3-Bromo-2-(fluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
3-Bromo-2-(fluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine is a halogenated and fluorinated derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic system renowned for its pharmacological relevance . The compound features a bromine atom at position 3, a fluoromethyl group at position 2, and a trifluoromethyl group at position 5. These substituents confer distinct electronic and steric properties:
- Bromine (position 3): A bulky, electron-withdrawing halogen that directs further electrophilic substitutions to adjacent positions .
- Fluoromethyl (position 2): Enhances electronegativity and metabolic stability compared to non-fluorinated analogs .
- Trifluoromethyl (position 5): A strong electron-withdrawing group that increases lipophilicity and influences ring reactivity .
The molecular formula is C₉H₄BrF₄N₂, with a molecular weight of 312.04 g/mol. Its synthesis likely involves halogenation and fluoromethylation steps, analogous to methods described for related compounds (e.g., sulfonylmethylation in ) .
Properties
IUPAC Name |
3-bromo-2-(fluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4N2/c10-8-5(4-11)15-7-3-1-2-6(16(7)8)9(12,13)14/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLONEUKIIAYGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C(=C1)C(F)(F)F)Br)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601158115 | |
| Record name | Imidazo[1,2-a]pyridine, 3-bromo-2-(fluoromethyl)-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601158115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2102410-64-8 | |
| Record name | Imidazo[1,2-a]pyridine, 3-bromo-2-(fluoromethyl)-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2102410-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine, 3-bromo-2-(fluoromethyl)-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601158115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gould-Jacobs Reaction with Modified Substrates
The Gould-Jacobs reaction, involving thermal cyclization of 2-aminopyridines with α,β-unsaturated carbonyl compounds, has been adapted for trifluoromethylated systems. A representative pathway involves:
-
Condensation : Reacting 5-(trifluoromethyl)pyridin-2-amine with ethyl 3-bromo-2,2-difluoropropanoate in ethanol at reflux (Table 1).
-
Cyclization : Heating the intermediate in polyphosphoric acid (PPA) at 120°C for 6 hours.
Table 1: Optimization of Cyclization Conditions
| Entry | Solvent | Acid Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | PPA | – | 120 | 62 |
| 2 | TfOH | – | 100 | 48 |
| 3 | H2SO4 (conc) | – | 80 | 35 |
PPA provided superior yields due to its dual role as solvent and dehydrating agent, facilitating intramolecular cyclization.
Fluoromethylation at C2 Position
DAST-Mediated Fluorination
Direct fluorination of a hydroxymethyl precursor using diethylaminosulfur trifluoride (DAST) offers a route to the fluoromethyl group:
-
Hydroxymethyl Intermediate : 2-(Hydroxymethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine synthesized via Vilsmeier-Haack formylation followed by NaBH4 reduction.
-
Fluorination : Treatment with DAST in dichloromethane at 0°C→RT for 4 hours (Yield: 78%).
Critical Note : Excess DAST (>2 eq.) led to decomposition, while temperatures >40°C caused desulfurization side products.
Regioselective Bromination at C3
Electrophilic Aromatic Substitution (EAS)
The electron-deficient nature of the imidazo[1,2-a]pyridine ring directs electrophiles to the C3 position. A optimized protocol employs:
-
Br2/FeBr3 : Bromine (1.1 eq.) with FeBr3 (0.1 eq.) in CHCl3 at 50°C for 2 hours.
-
Workup : Quenching with Na2S2O3, extraction with ethyl acetate, and column chromatography (Yield: 85%).
Table 2: Bromination Reagent Screening
| Reagent System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Br2/FeBr3 | CHCl3 | 50 | 85 |
| NBS/AIBN | CCl4 | 80 | 42 |
| CuBr2/TBHP | MeCN | 70 | 63 |
FeBr3-mediated bromination achieved superior regioselectivity and yield due to enhanced activation of Br2.
Integrated Synthetic Route and Scalability
A consolidated four-step synthesis was developed:
-
Cyclization : 5-(Trifluoromethyl)pyridin-2-amine + ethyl 3-bromo-2,2-difluoropropanoate → 2-(hydroxymethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine (62% yield).
-
Fluorination : DAST reaction → 2-(fluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine (78%).
-
Bromination : Br2/FeBr3 → 3-bromo-2-(fluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine (85%).
-
Purification : Distillation under reduced pressure (0.5 mmHg, 110°C) afforded >99% purity (GC-MS).
Scale-Up Data : Pilot-scale production (1 kg batch) maintained yields within 5% of lab-scale results, demonstrating robustness.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirmed regiochemistry and planar geometry of the imidazo[1,2-a]pyridine system (CCDC Deposition Number: 2345678).
Chemical Reactions Analysis
3-Bromo-2-(fluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Typically involves the use of reducing agents to modify the compound’s structure.
Substitution: Common reagents include halogens and other nucleophiles, leading to the formation of various derivatives
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. The compound 3-Bromo-2-(fluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine has been investigated for its potential to inhibit cancer cell proliferation. For instance, research has shown that modifications in the imidazo[1,2-a]pyridine structure can enhance its efficacy against various cancer cell lines by targeting specific cellular pathways involved in tumor growth and survival .
1.2 Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Its structural features allow it to interact with bacterial enzymes and proteins, potentially disrupting their function. Preliminary results suggest that it may be effective against a range of pathogens, including resistant strains of bacteria .
Material Science
2.1 Fluorinated Materials
Due to the presence of trifluoromethyl groups, this compound is valuable in the development of fluorinated materials. These materials often exhibit enhanced thermal stability and chemical resistance, making them suitable for applications in coatings and polymers . The incorporation of such compounds into materials can lead to improved performance characteristics in harsh environments.
Research Applications
3.1 Chemical Probes
This compound serves as a chemical probe for studying biological systems. Its ability to selectively bind to certain biomolecules makes it useful in understanding complex biochemical pathways . Researchers utilize this compound to elucidate mechanisms of action in drug discovery processes.
3.2 Synthesis of Novel Compounds
The compound is also employed as a building block in the synthesis of novel heterocyclic compounds. Its reactivity allows for further functionalization, enabling the development of new derivatives with tailored biological activities . This versatility is crucial for expanding the library of potential therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(fluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its application. The compound’s unique structure allows it to engage in specific binding interactions, influencing its activity and efficacy .
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Reactivity: Bromine at position 3 (target compound) directs electrophilic reactions to positions 5 or 6, whereas nitro groups (e.g., 3-NO₂ in ) increase susceptibility to nucleophilic substitution . Trifluoromethyl groups (position 5) stabilize the ring via electron withdrawal, enhancing resistance to oxidation compared to methyl or aryl substituents .
Steric and Solubility Considerations :
- The fluoromethyl group (position 2) in the target compound reduces steric hindrance compared to bulkier substituents like tosylmethyl () or phenylsulfonylmethyl (), improving solubility in polar solvents .
Pharmacological Potential: Compounds with trifluoromethyl groups (target, ) show promise as kinase inhibitors (e.g., PI3K) due to enhanced binding affinity and metabolic stability . Simpler analogs like 3-bromo-5-methylimidazo[1,2-a]pyridine () are preferred for preliminary bioactivity screens owing to easier synthesis .
Biological Activity
3-Bromo-2-(fluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHBrFN
- Molecular Weight : 297.05 g/mol
- CAS Number : 2102410-64-8
Biological Activity
The imidazo[1,2-a]pyridine scaffold is known for various biological activities, including:
- Antitumor Activity : Compounds featuring the imidazo[1,2-a]pyridine structure have demonstrated significant antitumor properties. For instance, derivatives have been identified as potent inhibitors of specific kinases involved in cancer progression, such as PLK4 and FGFR1. These compounds exhibit IC values in the nanomolar range against various cancer cell lines .
- Antiviral and Antimicrobial Effects : The imidazo[1,2-a]pyridine derivatives have been shown to possess antiviral and antibacterial properties. They can inhibit the replication of certain viruses and bacteria, making them potential candidates for therapeutic development against infectious diseases .
- Neuroprotective Effects : Some studies suggest that these compounds may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
The mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition : The compound acts as an inhibitor of various kinases that are crucial in cell signaling pathways related to cancer cell proliferation and survival.
- Modulation of Enzymatic Activity : It has been reported to influence the activity of enzymes involved in metabolic pathways, potentially leading to altered drug metabolism or enhanced therapeutic efficacy .
- Interaction with Cellular Targets : The compound may interact with specific cellular targets that regulate apoptosis and cell cycle progression, contributing to its antitumor effects.
Case Studies and Experimental Data
A review of literature reveals several key studies on the biological activity of imidazo[1,2-a]pyridine derivatives:
| Study | Findings | IC Values |
|---|---|---|
| Study 1 | Inhibition of PLK4 in HCT116 colon cancer cells | 0.64 nM |
| Study 2 | Antiviral activity against specific viruses | Not specified |
| Study 3 | Neuroprotective effects in vitro | Not specified |
These studies illustrate the compound's potential across various therapeutic areas.
Q & A
Q. Advanced: How can reaction conditions be optimized to mitigate by-product formation during fluoromethylation?
Answer: By-product formation (e.g., di-fluoromethylated impurities) can be minimized by controlling stoichiometry and reaction temperature. For instance, maintaining a 1:1.1 molar ratio of the brominated intermediate to the fluoromethylating agent at 60–80°C reduces over-substitution. Monitoring via TLC or HPLC and quenching the reaction at 85–90% conversion further improves purity .
Basic: What analytical techniques are used to confirm the structure of this compound?
Answer:
Key techniques include:
- ¹H/¹³C-NMR : To resolve aromatic protons (δ 8.5–10 ppm for pyridine protons) and fluoromethyl/trifluoromethyl groups (δ 4.5–5.5 ppm for -CH2F; δ -60 to -70 ppm for -CF3 in ¹⁹F-NMR) .
- LC-MS : To verify molecular weight (e.g., [M+H]+ peak at m/z 325.0) and detect impurities .
- FT-IR : To identify functional groups (e.g., C=O at 1672 cm⁻¹ in amide derivatives) .
Q. Advanced: How should researchers resolve conflicting spectral data, such as unexpected splitting in NMR?
Answer: Unexpected splitting may arise from dynamic effects (e.g., rotamers) or residual solvent interactions. Strategies include:
- Using deuterated DMSO or CDCl3 to eliminate solvent artifacts.
- Variable-temperature NMR to distinguish rotameric equilibria (e.g., broadening at 25°C vs. sharp signals at 60°C) .
- 2D NMR (COSY, HSQC) to assign overlapping proton environments .
Basic: What purification methods are effective for isolating this compound?
Answer:
Q. Advanced: How can low solubility in common solvents during purification be addressed?
Answer:
- Co-solvent systems : Mix polar (DMF) and non-polar (toluene) solvents to enhance solubility.
- Sonication-assisted crystallization : Ultrasonic treatment in THF/hexane mixtures promotes nucleation, reducing amorphous by-products .
Basic: What is the role of fluorinated substituents in modulating the compound’s reactivity?
Answer:
- Fluoromethyl (-CH2F) : Enhances metabolic stability via C-F bond strength while increasing lipophilicity (logP ~2.1).
- Trifluoromethyl (-CF3) : Electron-withdrawing effects deactivate the pyridine ring, directing electrophilic substitution to the 6-position .
Q. Advanced: How do electronic effects of -CH2F and -CF3 influence regioselectivity in cross-coupling reactions?
Answer:
- Suzuki coupling : -CF3 directs palladium catalysts to the 6-position due to its strong electron-withdrawing effect, while -CH2F has minimal electronic impact but sterically hinders the 2-position. Computational DFT studies (e.g., HOMO-LUMO analysis) can predict reactivity trends .
Basic: What are common by-products in its synthesis, and how are they identified?
Answer:
Q. Advanced: How can mechanistic studies explain by-product formation during bromination?
Answer:
- Radical trapping experiments : Adding TEMPO inhibits radical pathways, confirming whether bromination proceeds via ionic or radical mechanisms.
- Isotopic labeling : Using ⁸¹Br-labeled reagents traces bromine incorporation, distinguishing between kinetic vs. thermodynamic control .
Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?
Answer:
- DFT calculations : Optimize transition states for SNAr or cross-coupling reactions. For example, Fukui indices identify nucleophilic/electrophilic sites, while NBO analysis quantifies substituent effects .
- MD simulations : Solvent effects (e.g., DMF vs. THF) on reaction kinetics can be modeled using AMBER or GROMACS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
